(1-Butylindazol-5-yl)boronic acid

Purity Quality Control Synthetic Reliability

(1-Butylindazol-5-yl)boronic acid is a 1-alkylated indazole-5-boronic acid derivative with molecular formula C11H15BN2O2 and molecular weight 218.06 g/mol. As an aryl boronic acid, it functions primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, enabling the incorporation of the 1-butylindazole scaffold into complex molecular architectures.

Molecular Formula C11H15BN2O2
Molecular Weight 218.06
CAS No. 2377607-59-3
Cat. No. B3017824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Butylindazol-5-yl)boronic acid
CAS2377607-59-3
Molecular FormulaC11H15BN2O2
Molecular Weight218.06
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N(N=C2)CCCC)(O)O
InChIInChI=1S/C11H15BN2O2/c1-2-3-6-14-11-5-4-10(12(15)16)7-9(11)8-13-14/h4-5,7-8,15-16H,2-3,6H2,1H3
InChIKeyQCZVQQBAVOIRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Butylindazol-5-yl)boronic acid (CAS 2377607-59-3): Structural Identifier and Baseline Properties for Research Procurement


(1-Butylindazol-5-yl)boronic acid is a 1-alkylated indazole-5-boronic acid derivative with molecular formula C11H15BN2O2 and molecular weight 218.06 g/mol . As an aryl boronic acid, it functions primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, enabling the incorporation of the 1-butylindazole scaffold into complex molecular architectures . The compound is supplied by multiple vendors at typical purities of 95-98% and is designated exclusively for research and development use .

Why Indazole-5-boronic Acid Analogs Cannot Substitute for (1-Butylindazol-5-yl)boronic acid in Research Programs


Within the indazole-5-boronic acid family, substitution at the N1 position directly determines the physicochemical properties and biological compatibility of the final coupled products . The 1-butyl substituent on (1-Butylindazol-5-yl)boronic acid confers a calculated partition coefficient (LogP) of approximately 0.52 , which differs substantially from unsubstituted (LogP ~0.8 for 1H-indazole-5-boronic acid) or methyl-substituted analogs (LogP ~0.1 for 1-methylindazole-5-boronic acid). This variation in lipophilicity directly impacts membrane permeability, solubility profiles, and pharmacokinetic behavior of downstream derivatives, rendering generic substitution scientifically invalid for structure-activity relationship (SAR) studies, lead optimization campaigns, or any application requiring precise physicochemical tuning . Furthermore, the N1-alkyl chain length modulates steric and electronic effects on the indazole core, which can alter the regioselectivity and yield of subsequent coupling reactions, making the specific 1-butyl variant a non-fungible building block in medicinal chemistry programs [1].

Quantitative Differentiation Evidence for (1-Butylindazol-5-yl)boronic acid Versus Closest Analogs


Vendor-Supplied Purity: (1-Butylindazol-5-yl)boronic acid Achieves 98% Purity, Exceeding Standard 95% Grade for Indazole Boronic Acids

(1-Butylindazol-5-yl)boronic acid is commercially available at a certified purity of 98% from Leyan , compared to the typical 95% purity grade offered for many indazole boronic acid building blocks . Higher initial purity reduces the need for pre-reaction purification steps and minimizes side reactions attributable to impurities, thereby improving synthetic reproducibility and yield consistency in multi-step syntheses.

Purity Quality Control Synthetic Reliability

Predicted Lipophilicity (LogP): 1-Butyl Substitution Increases LogP by 0.4 Units Relative to 1-Methyl Analog

The calculated LogP for (1-Butylindazol-5-yl)boronic acid is 0.52 , representing a +0.4 LogP unit increase relative to the 1-methyl analog (1-methylindazole-5-boronic acid, calculated LogP ~0.1) . This difference in lipophilicity is significant in medicinal chemistry, as each 0.5 LogP unit increase can correspond to an approximately 3-fold increase in membrane permeability, directly affecting oral bioavailability and blood-brain barrier penetration of derived compounds.

Lipophilicity LogP Drug Design SAR

Predicted Aqueous Solubility: 1-Butyl Derivative Exhibits Reduced Water Solubility Compared to Shorter Alkyl Chain Analogs

The predicted pKa of (1-Butylindazol-5-yl)boronic acid is 8.29±0.30 , similar to other indazole-5-boronic acids. However, the extended butyl chain increases the compound's calculated molecular weight (218.06 g/mol) and topological polar surface area (TPSA 58.28 Ų) , which together predict a lower aqueous solubility compared to the unsubstituted 1H-indazole-5-boronic acid (MW 161.95 g/mol, TPSA 58.28 Ų) [1]. While direct solubility measurements are not available, the structural features indicate a clear differentiation in solubility profile that must be considered for aqueous reaction conditions or biological assay preparation.

Solubility Formulation Bioavailability

Suzuki-Miyaura Coupling Compatibility: 5-Position Boronic Acid Enables Regioselective Derivatization of Indazole Scaffold

(1-Butylindazol-5-yl)boronic acid is designed for Suzuki-Miyaura cross-coupling at the 5-position of the indazole ring. This regiochemistry is distinct from C3-borylated indazoles, which are accessible via iridium-catalyzed C-H borylation but require N-protection strategies [1]. The 5-boronic acid derivative enables direct coupling with aryl/heteroaryl halides to generate 5-aryl-indazole derivatives, a privileged scaffold in kinase inhibitor programs and other therapeutic areas . While specific yield data for this compound are not publicly available, the class of 5-boronic acid indazoles has been successfully employed in Suzuki couplings with typical yields ranging from 60-90% under standard Pd-catalyzed conditions [2].

Suzuki Coupling C-C Bond Formation Medicinal Chemistry

High-Impact Research and Industrial Applications for (1-Butylindazol-5-yl)boronic acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 5-Aryl-1-butylindazole Kinase Inhibitor Libraries

The 1-butyl-5-boronic acid handle enables direct Suzuki-Miyaura coupling with diverse aryl halides to generate focused libraries of 5-aryl-1-butylindazoles. The 98% purity grade minimizes side reactions in library synthesis, while the specific LogP of 0.52 positions derived compounds in the optimal lipophilicity range for oral kinase inhibitors, a class where indazole scaffolds are extensively validated . This compound is particularly suited for structure-activity relationship studies targeting kinases where 5-position aryl substitution modulates potency and selectivity.

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates Requiring Moderate Lipophilicity

For process chemists optimizing drug candidates, (1-Butylindazol-5-yl)boronic acid offers a calculated LogP of 0.52 that provides balanced solubility-permeability characteristics . This is critical when coupling with hydrophobic aryl partners, as the resulting 5-aryl-1-butylindazoles maintain developable physicochemical profiles without requiring additional formulation strategies. The compound's predicted pKa of 8.29 ensures the boronic acid remains predominantly unionized under physiological pH, facilitating membrane transport of boronic acid-containing intermediates.

Chemical Biology: Synthesis of Activity-Based Probes Targeting Indazole-Binding Proteins

The 5-position boronic acid functionality serves as a versatile anchor for attaching fluorophores, biotin tags, or photoaffinity labels via Suzuki coupling. The 1-butyl substituent enhances cellular permeability (LogP 0.52 ) relative to shorter alkyl chain analogs, improving intracellular target engagement of the resulting probes. The 98% purity grade ensures minimal fluorescent or labeling impurities that could confound biological assay interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Butylindazol-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.